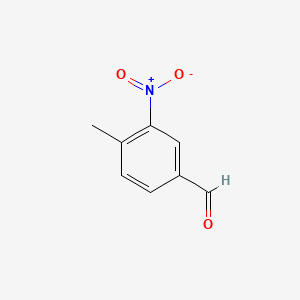

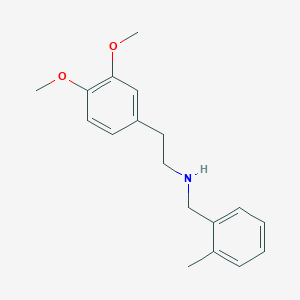

![molecular formula C4H5N5S B1271205 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile CAS No. 338751-47-6](/img/structure/B1271205.png)

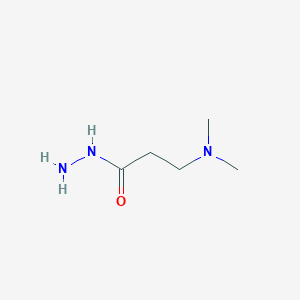

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile” contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains an amino group (-NH2), a sulfanyl group (-SH), and a nitrile group (-CN).

Scientific Research Applications

Synthesis and Characterization

Synthesis with Metal Ions : A study by Ghani and Alabdali (2022) described the synthesis of a ligand similar to 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile, which interacted with gold (III) and nickel (II) ions. This ligand was synthesized from cyclization involving an α-amino nitrile compound and showed potential in forming complexes with square planar geometry, characterized using various spectroscopic techniques (Ghani & Alabdali, 2022).

Structural Analysis : Fizer et al. (2021) conducted a study focusing on the structural characterization of a triazole-containing amino acid derivative. The analysis involved X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and density functional theory (DFT), providing insights into the molecular conformation and stability of the compound (Fizer et al., 2021).

Chemical Reactions

Novel Synthesis Methods : Krishna et al. (2015) presented a novel method for synthesizing medicinally important 5-amino-1,2,3-triazoles, including compounds similar to 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile. The method involved a Cs2CO3-catalyzed cycloaddition, demonstrating high yields and regioselectivity (Krishna, Ramachary & Peesapati, 2015).

Reaction with Sulfonyl Chlorides : Kornienko et al. (2014) investigated the reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with 5-amino-1H-1,2,4-triazole, leading to the formation of new heterocyclic systems. This study provides insights into the chemical behavior of triazole derivatives in reactions forming complex structures (Kornienko et al., 2014).

Coordination Polymers

Luminescent Properties : Qin et al. (2012) utilized a triazole derivative as a bridging ligand to create one-dimensional coordination polymers with luminescent properties. This application demonstrates the potential of triazole derivatives in material science, particularly in the development of novel luminescent materials (Qin et al., 2012).

Urease Inhibitory Studies : Fang et al. (2019) synthesized dinuclear cobalt and nickel complexes using a mercaptoacetic acid substituted 1,2,4-triazole ligand. The study not only focused on the structural aspects but also explored the urease inhibitory activities of these complexes, highlighting the potential biomedical applications of triazole derivatives (Fang et al., 2019).

properties

IUPAC Name |

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5S/c5-1-2-10-4-7-3(6)8-9-4/h2H2,(H3,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAZUIGJTJHBCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)SC1=NNC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365429 |

Source

|

| Record name | 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile | |

CAS RN |

338751-47-6 |

Source

|

| Record name | 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide](/img/structure/B1271162.png)

![1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B1271187.png)